Methyl 3,5-diformylindolizine-1-carboxylate
CAS No.: 163556-04-5
Cat. No.: VC20922620
Molecular Formula: C12H9NO4
Molecular Weight: 231.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163556-04-5 |
|---|---|
| Molecular Formula | C12H9NO4 |
| Molecular Weight | 231.2 g/mol |
| IUPAC Name | methyl 3,5-diformylindolizine-1-carboxylate |
| Standard InChI | InChI=1S/C12H9NO4/c1-17-12(16)10-5-9(7-15)13-8(6-14)3-2-4-11(10)13/h2-7H,1H3 |
| Standard InChI Key | ROYXGFIJSNOFGY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=CC=C(N2C(=C1)C=O)C=O |
| Canonical SMILES | COC(=O)C1=C2C=CC=C(N2C(=C1)C=O)C=O |
Introduction
Methyl 3,5-diformylindolizine-1-carboxylate is a chemical compound with the molecular formula C12H9NO4. It is a derivative of indolizine, a heterocyclic compound that has been studied for its potential applications in various fields, including organic synthesis and pharmaceuticals. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and potential applications.
Synthesis Methods
The synthesis of Methyl 3,5-diformylindolizine-1-carboxylate typically involves multi-step reactions starting from simpler indolizine derivatives. Common methods include:
-
Formylation Reactions: Introduction of formyl groups to the indolizine ring using reagents like formic acid or its derivatives.
-
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and a suitable catalyst.
Potential Applications
While specific applications of Methyl 3,5-diformylindolizine-1-carboxylate are not extensively documented, compounds with similar structures have been explored in various fields:
-
Pharmaceuticals: Indolizine derivatives have shown potential as bioactive molecules, with applications in drug development.
-
Organic Synthesis: The compound can serve as a building block for more complex molecules due to its reactive formyl groups.
Environmental Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume